1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide
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Overview
Description
1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzo[d]isoxazole ring fused with a methanesulfonamide group and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide typically involves the following steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methanesulfonamide group: This step involves the reaction of the benzo[d]isoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxyphenyl group: The final step involves the coupling of the intermediate with 4-methoxyaniline under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-(6-Methoxybenzo[d]isoxazol-3-yl)ethanol
- Phenylmethylene bis-isoxazolo[4,5-b]azepines
Comparison: 1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide stands out due to its unique combination of the benzo[d]isoxazole ring and the methanesulfonamide group
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-12-8-6-11(7-9-12)17-22(18,19)10-14-13-4-2-3-5-15(13)21-16-14/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHMGTTZYQZKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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